molecular formula C12H11N3O2 B11797073 2-Ethyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid

2-Ethyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid

Cat. No.: B11797073
M. Wt: 229.23 g/mol
InChI Key: WSFHWUJJHWDSFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both nitrogen-containing rings in its structure makes it a versatile scaffold for the development of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-aminopyridine with ethyl acetoacetate to form an intermediate, which is then cyclized to yield the desired pyrimidine derivative. The reaction conditions often include the use of catalysts such as zinc chloride or other Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the pyridine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.

Scientific Research Applications

2-Ethyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways or bind to receptors to modulate cellular signaling. The exact molecular targets and pathways involved can vary based on the specific derivative or analog of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine: A similar compound with a pyridine ring at the 2-position of the pyrimidine ring.

    4-(Pyridin-3-yl)pyrimidine: Another analog with the pyridine ring at the 4-position of the pyrimidine ring.

    2-Ethyl-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid: A closely related compound with the pyridine ring at the 2-position.

Uniqueness

2-Ethyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid is unique due to the specific positioning of the ethyl group and the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of these structural features can result in distinct pharmacological properties and synthetic utility compared to its analogs .

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

2-ethyl-4-pyridin-3-ylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C12H11N3O2/c1-2-10-14-7-9(12(16)17)11(15-10)8-4-3-5-13-6-8/h3-7H,2H2,1H3,(H,16,17)

InChI Key

WSFHWUJJHWDSFE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(C(=N1)C2=CN=CC=C2)C(=O)O

Origin of Product

United States

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